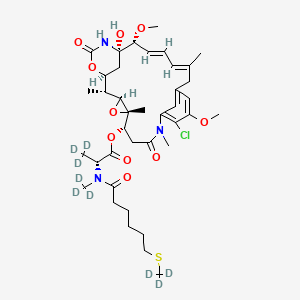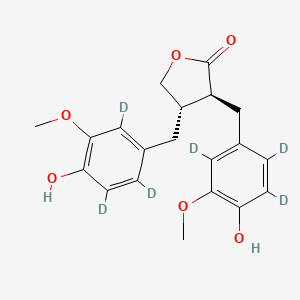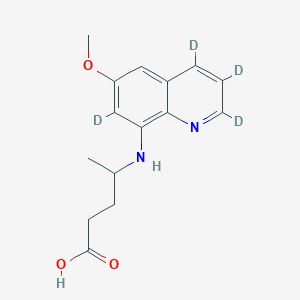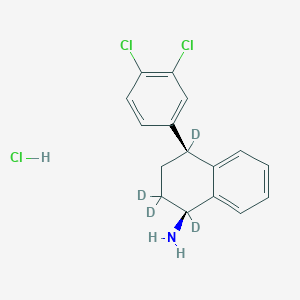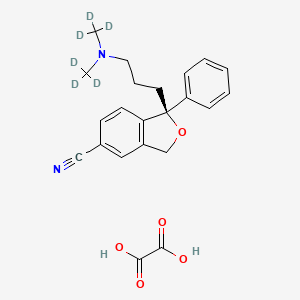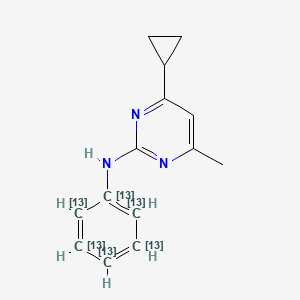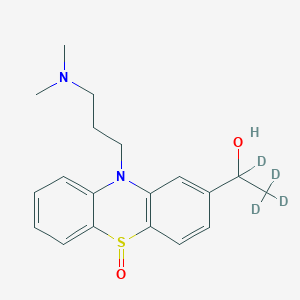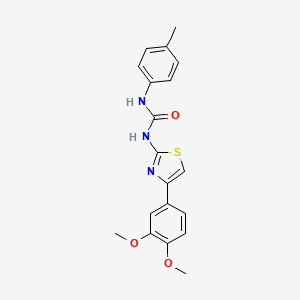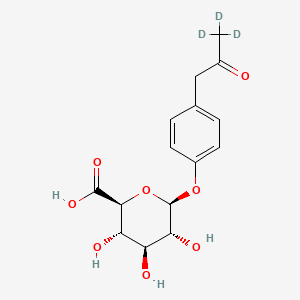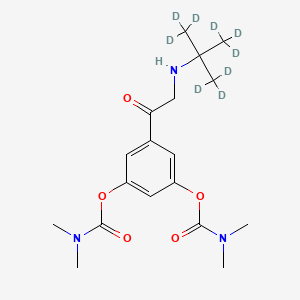
1-Keto Bambuterol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Keto Bambuterol-d9 is a deuterated derivative of Bambuterol, a long-acting beta-adrenoceptor agonist used primarily in the treatment of asthma. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can enhance its stability and provide unique properties for scientific research .
Preparation Methods
The synthesis of 1-Keto Bambuterol-d9 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the precursor Bambuterol, followed by specific reactions to introduce the keto group and deuterium atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure high isotopic purity .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods focus on achieving high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1-Keto Bambuterol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s activity and stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Keto Bambuterol-d9 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in studies involving metabolic pathways and enzyme kinetics, providing insights into biological processes.
Medicine: Research on this compound contributes to the development of new therapeutic agents for respiratory diseases.
Mechanism of Action
The mechanism of action of 1-Keto Bambuterol-d9 is similar to that of Bambuterol. It acts as a beta-adrenoceptor agonist, stimulating beta-2 receptors in the lungs. This leads to the activation of adenyl cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased cAMP levels result in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells .
Comparison with Similar Compounds
1-Keto Bambuterol-d9 can be compared with other deuterated beta-adrenoceptor agonists, such as:
D9-Mabuterol: Another deuterated compound with similar applications in respiratory disease research.
D9-Cimbuterol: Used in similar scientific studies, providing insights into the effects of deuteration on pharmacokinetics and pharmacodynamics.
The uniqueness of this compound lies in its specific structure and the presence of the keto group, which can influence its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H27N3O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3/i1D3,2D3,3D3 |
InChI Key |
TWHUHQNUVSCRPV-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


